An In-depth Technical Guide to the Chemical Properties of p-Iodoclonidine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of p-Iodoclonidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of p-Iodoclonidine hydrochloride, a key research compound in the study of adrenergic signaling. This document details its physical and chemical characteristics, mechanism of action, and the experimental protocols used for its characterization, presented with clarity and detail for the scientific community.
Chemical and Physical Properties
p-Iodoclonidine hydrochloride is a derivative of clonidine, an α2-adrenergic receptor agonist. The introduction of an iodine atom at the para position of the phenyl ring significantly influences its receptor binding and functional activity.
| Property | Value | Source(s) |
| Formal Name | N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine, monohydrochloride | [1][2] |
| CAS Number | 108294-57-1 | [1][3] |
| Molecular Formula | C₉H₈Cl₂IN₃ • HCl | [1][2] |
| Molecular Weight | 392.5 g/mol | [1] |
| Purity | ≥98% | [1][3] |
| Formulation | A crystalline solid | [1][3] |
| Solubility | DMF: 0.25 mg/mlDMSO: 1 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 5 mg/ml | [1][3] |
| λmax | 216, 247 nm | [1][3] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Mechanism of Action and Signaling Pathway
p-Iodoclonidine hydrochloride is a partial agonist of the α2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] Its mechanism of action involves binding to α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5]
The partial agonism of p-Iodoclonidine is characterized by its ability to bind to the receptor with high affinity, while only weakly activating the downstream signaling cascade compared to a full agonist like epinephrine.[4][6] This results in a submaximal biological response, even at saturating concentrations.
Pharmacological Data
The pharmacological profile of p-Iodoclonidine hydrochloride has been characterized through various in vitro assays, demonstrating its high affinity for the α2-adrenergic receptor and its partial agonist activity.
| Parameter | Value | Assay System | Source(s) |
| Ki (inhibition constant) | 1.0 nM | Competition for [3H]bromoxidine binding in human platelet membranes | [4] |
| Kd (dissociation constant) | 0.5 ± 0.1 nM | Binding to α2B-AR in NG-10815 cell membranes | [4] |
| IC50 (half maximal inhibitory concentration) | 5.1 µM | Inhibition of epinephrine-induced platelet aggregation | [1][4] |
| EC50 (half maximal effective concentration) | 1.5 µM | Potentiation of ADP-induced platelet aggregation | [1][4] |
Experimental Protocols
The characterization of p-Iodoclonidine hydrochloride relies on a suite of standardized pharmacological assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition Assay)
This protocol is adapted from methodologies used to determine the binding affinity of ligands for the α2-adrenergic receptor.[4][7][8]
Methodology:
-
Membrane Preparation: Human platelet membranes are prepared by homogenization and differential centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the platelet membranes (typically 50-100 µg of protein) with a fixed concentration of the radioligand (e.g., [3H]bromoxidine) and a range of concentrations of unlabeled p-Iodoclonidine hydrochloride.
-
Equilibration: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of p-Iodoclonidine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Inhibition Assay
This assay measures the functional consequence of α2-adrenergic receptor activation by p-Iodoclonidine hydrochloride.[9][10][11]
Methodology:
-
Membrane Preparation: Prepare human platelet membranes as described for the radioligand binding assay.
-
Reaction Mixture: Prepare a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP in a suitable buffer.
-
Incubation: Add the platelet membranes to the reaction mixture with varying concentrations of p-Iodoclonidine hydrochloride. The reaction is initiated by the addition of a stimulator of adenylyl cyclase (e.g., forskolin or prostaglandin E1).
-
Termination: After a defined incubation period (e.g., 10 minutes at 30°C), the reaction is stopped by heating or the addition of acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of p-Iodoclonidine hydrochloride that causes a 50% inhibition of stimulated adenylyl cyclase activity (IC50) is determined.
Platelet Aggregation Assay
This assay assesses the effect of p-Iodoclonidine hydrochloride on platelet function.[12][13][14]
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.
-
Assay Setup: The assay is performed in an aggregometer. A cuvette containing PRP is placed in the instrument, and the baseline light transmission is set using PPP as a reference (100% transmission).
-
Incubation: PRP is pre-incubated with different concentrations of p-Iodoclonidine hydrochloride.
-
Aggregation Induction: A platelet agonist, such as ADP (to test for potentiation) or epinephrine (to test for inhibition), is added to the PRP to induce aggregation.
-
Monitoring: As platelets aggregate, the turbidity of the PRP decreases, and the light transmission increases. This change is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified. For potentiation of ADP-induced aggregation, the EC50 is the concentration of p-Iodoclonidine hydrochloride that produces 50% of the maximal potentiation. For inhibition of epinephrine-induced aggregation, the IC50 is the concentration that inhibits the aggregation response by 50%.
Synthesis
The synthesis of p-Iodoclonidine can be adapted from methods developed for other clonidine derivatives. A general synthetic scheme is outlined below, based on patented procedures.[15]
This guide serves as a foundational resource for researchers engaged in the study of α2-adrenergic receptors and related compounds. The detailed information on the chemical properties, pharmacological activity, and experimental methodologies of p-Iodoclonidine hydrochloride is intended to facilitate further investigation and drug development efforts in this critical area of pharmacology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. p-iodo-Clonidine (hydrochloride) | CAS 108294-57-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonidine and para-aminoclonidine, partial agonists for the alpha2-adrenergic receptor on intact human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of adenylate cyclase is mediated by the high affinity conformation of the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid kinetics of alpha 2-adrenergic inhibition of adenylate cyclase. Evidence for a distal rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. US5684156A - Process for preparation of clonidine derivatives - Google Patents [patents.google.com]
